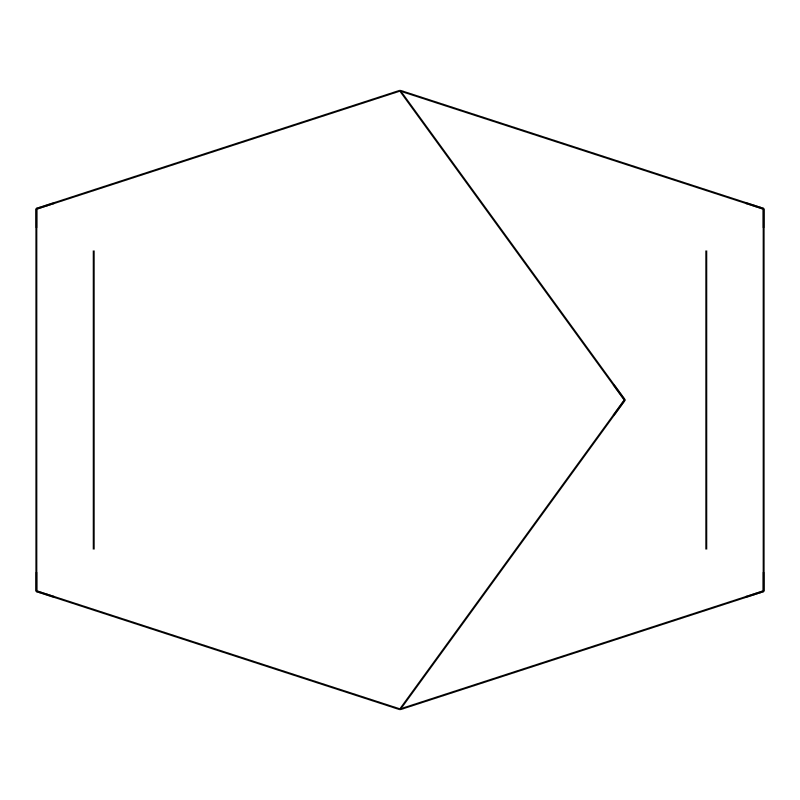

2,5-Norbornadiene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Organic Synthesis:

- Due to its specific chemical properties, 2,5-NBD serves as a crucial starting material for the synthesis of diverse complex molecules.

- It acts as a building block in the production of prostaglandins, which are important signaling molecules in the body [Source: National Institutes of Health (.gov) website on prostaglandins, ].

- Additionally, 2,5-NBD can be transformed into diamantane, a highly stable and rigid molecule with potential applications in material science [Source: Wiley Online Library article, "Synthesis of Functionalized Diamantanes", ].

Diels-Alder Reactions:

- 2,5-NBD is a valuable dienophile in a chemical reaction called the Diels-Alder reaction.

- This reaction allows scientists to efficiently form new carbon-carbon bonds between 2,5-NBD and another molecule containing a diene functional group [Source: National Center for Biotechnology Information (.gov) website on Diels-Alder reaction, ].

- This reaction's versatility makes 2,5-NBD a key tool for synthesizing various complex organic molecules with specific functionalities.

Studying Plant Physiology:

- Interestingly, research has explored the potential of 2,5-NBD as an inhibitor of ethylene, a plant hormone that regulates diverse growth and developmental processes [Source: An evaluation of 2,5-norbornadiene as a reversible inhibitor of ethylene action in deepwater rice, ].

- By studying the effects of 2,5-NBD on plant growth, scientists can gain insights into the complex mechanisms by which ethylene influences various physiological processes in plants.

2,5-Norbornadiene is an organic compound with the molecular formula . It is a bicyclic hydrocarbon characterized by a unique structure that features two double bonds within a bridged bicyclic framework. This compound is typically encountered as a colorless liquid that is insoluble in water and exhibits significant flammability and instability under certain conditions. Its physical properties include a flash point of approximately -6°F, which highlights its volatility and potential hazards in handling .

- Toxicity: Limited data exists, but NBD is suspected to be a mild skin irritant.

- Flammability: Flammable liquid with a flash point of 6 °C.

- Reactivity: Prone to polymerization and reacts exothermically with strong oxidizing agents.

Safety Precautions:

- Handle NBD with proper personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.

- Store NBD in a cool, dry, and well-ventilated place away from heat and ignition sources.

- Dispose of waste according to local regulations.

2,5-Norbornadiene is notable for its high reactivity, particularly in cycloaddition reactions. It can undergo various chemical transformations, including:

- Diels-Alder Reactions: It acts as a dienophile, participating in cycloaddition reactions with dienes to form larger cyclic structures.

- Polymerization: In the presence of catalysts or under heat, 2,5-norbornadiene can polymerize exothermically, leading to complex polymeric materials .

- Oxidation and Reduction: The compound reacts vigorously with strong oxidizing agents and may release hydrogen gas when reacting with reducing agents .

2,5-Norbornadiene has several applications across different fields:

- Catalysis: It serves as a ligand in organometallic chemistry, where it can stabilize metal complexes used in various catalytic processes.

- Material Science: Due to its polymerization capabilities, it is explored for creating novel materials with unique properties.

- Energy Storage: Its reversible transformation to quadricyclane makes it a candidate for solar energy storage systems .

Studies on the interactions of 2,5-norbornadiene with other compounds reveal its potential utility in various chemical processes. For instance:

- C–C Coupling Reactions: Research has shown that iridium-mediated coupling reactions involving 2,5-norbornadiene can produce complex cyclic structures that are valuable in synthetic organic chemistry .

- Reactivity with Metal Complexes: The compound's ability to function as a ligand allows it to form stable complexes that can facilitate chemical transformations under mild conditions .

2,5-Norbornadiene shares structural similarities with several other bicyclic compounds. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Norbornene | Bicyclic Hydrocarbon | Contains one double bond; less reactive than 2,5-norbornadiene. |

| Quadricyclane | Valence Isomer | Formed from norbornadiene; useful for energy storage but less stable. |

| Norbornadiene | Bicyclic Hydrocarbon | Higher reactivity due to two double bonds; used extensively in Diels-Alder reactions. |

| Norbornane | Saturated Hydrocarbon | No double bonds; more stable but lacks the reactivity of norbornadienes. |

The uniqueness of 2,5-norbornadiene lies in its dual double-bond configuration and its inability to isomerize into anti-Bredt alkenes, making it particularly valuable in synthetic organic chemistry and catalysis .

Catalytic Cracking of Dicyclopentadiene for Selective Norbornadiene Production

The synthesis of 2,5-norbornadiene (NBD) typically begins with the catalytic cracking of dicyclopentadiene (DCPD), a dimer of cyclopentadiene (CPD). This process involves heating DCPD at 160–200°C in a tubular reactor, which cleaves the [4+2] cycloadduct into two CPD monomers. Continuous flow chemistry has emerged as a scalable alternative to batch processes, enabling in situ cracking and subsequent Diels-Alder reactions (Figure 1). For instance, a stainless steel flow reactor operating at 180°C with a back-pressure regulator achieved 95% conversion of DCPD to CPD within 10 minutes. The liberated CPD reacts with acetylene in a second reactor zone to form NBD, yielding up to 87 g of product in 9 hours.

Table 1: Comparative Analysis of NBD Synthesis Methods

| Method | Temperature (°C) | Catalyst | Yield (%) | Scale (g/h) | Reference |

|---|---|---|---|---|---|

| Batch thermal cracking | 180 | None | 70 | 5 | |

| Flow chemistry | 180 | Stainless steel | 95 | 9.7 | |

| Tubular reactor (patent) | 160–200 | Acetone solvent | 85 | 12 |

Diels-Alder Reaction Strategies for Bicyclic Framework Construction

The Diels-Alder reaction between CPD and acetylene remains the cornerstone of NBD synthesis. Under high-pressure conditions (2–5 bar), this [4+2] cycloaddition proceeds with 90% regioselectivity for the 2,5-isomer. Computational studies reveal that the endo transition state is favored due to secondary orbital interactions between the acetylene π-system and the CPD diene. Recent advances include the use of microwave irradiation to accelerate the reaction, reducing the time from 8 hours to 30 minutes while maintaining yields above 80%.

The hydrogenation of 2,5-norbornadiene to norbornene catalyzed by rhodium complexes demonstrates distinct kinetic behavior. A study using [Rh(NBD)(PPh₃)₂]BF₄ in dichloromethane revealed a first-order dependence on catalyst concentration and hydrogen pressure, but zero-order dependence on substrate concentration [1]. This suggests that the rate-determining step involves hydrogen activation rather than substrate binding. The reaction is inhibited by free triphenylphosphine (PPh₃), indicating competitive ligand dissociation during catalysis [1].

Spectroscopic evidence identifies a dihydrido intermediate, cis-trans-[RhH₂(NBD)(PPh₃)]⁺, formed via oxidative addition of H₂ to the Rh center [1]. This intermediate facilitates sequential hydrogen transfer to the diene, with selective reduction of one double bond to yield norbornene. The steric bulk of PPh₃ ligands stabilizes the five-coordinate dihydrido species, preventing over-reduction to norbornane [1].

Table 1: Kinetic Parameters for Rh-Catalyzed Hydrogenation of NBD

| Parameter | Value |

|---|---|

| Reaction Order (H₂) | 1 |

| Reaction Order (Rh) | 1 |

| Substrate Dependence | Zero-order |

| Selectivity | >95% norbornene |

[2+2] vs. [2+2+2] Cycloaddition Pathways in Transition Metal Coordination Spheres

Norbornadiene undergoes competing cycloaddition pathways depending on reaction conditions. Ultrafast [2+2] cycloaddition dominates under photoexcitation, with time-resolved spectroscopy revealing relaxation from the ππ* state to the ground state via consecutive steps (5 fs, 31 fs, and 55 fs) [4]. This pathway forms strained quadricyclane analogs through suprafacial orbital interactions [4].

In contrast, transition metal coordination redirects reactivity toward [2+2+2] pathways. A dinuclear nickel complex mediates strain-induced C–C oxidative addition of NBD, enabling carbonylative rearrangement to bicyclo[3.3.0] products [6]. The Ni–Ni bond facilitates simultaneous activation of two C–C bonds, bypassing the conventional π-complexation route [6]. Palladium catalysts, when paired with norbornene, promote meta-selective C–H functionalization via a Pd(IV) intermediate, where oxidative addition of aryl iodides occurs concertedly [3].

Hydrosilylation Dynamics and Steric Control of exo/endo Selectivity

Hydrosilylation of NBD with monohydrosiloxanes exhibits remarkable stereocontrol. Palladium catalysts paired with bulky ligands like R-MOP achieve 100% exo selectivity, whereas Pt or Rh catalysts yield mixtures of exo-norbornene, endo-norbornene, and nortricyclane [5]. The Pd system favors exo attack due to steric shielding of the endo face by the ligand, while smaller ligands permit nortricyclane formation via [2π+2σ] cyclization [5].

Table 2: Catalyst Effects on NBD Hydrosilylation

| Catalyst (Ligand) | exo Selectivity | Byproducts |

|---|---|---|

| Pd (R-MOP) | 100% | None |

| Pt (None) | 45% | endo, Nortricyclane |

| Rh (PPh₃) | 30% | endo, Nortricyclane |

Electronic effects also modulate reactivity: electron-deficient silanes accelerate hydrosilylation but reduce stereoselectivity, whereas electron-rich silanes enhance exo preference [5].

Oxidative Addition Processes in Strain-Release Carbon-Carbon Bond Activation

The inherent ring strain of NBD (≈20 kcal/mol) drives oxidative addition reactions. Dinuclear nickel complexes cleave the bridgehead C–C bond via a cooperative two-metal mechanism, forming a Ni₂(μ-NBD) intermediate [6]. This process releases strain energy, enabling carbonylative rearrangement to bicyclo[3.3.0] structures with >90% yield [6]. The reaction proceeds through a nickelacyclopropane transition state, where simultaneous bond cleavage and CO insertion occur [6].

Redox-active ligands further enhance reactivity. A (NDI)Ni₂ complex facilitates NBD ring-opening by stabilizing the transition state through ligand-centered electron transfer [7]. This contrasts with mononuclear systems, which require higher activation energies (ΔG‡ > 45 kcal/mol) for analogous transformations [2].

Table 3: Key Steps in NBD Oxidative Addition

| Step | Energy (kcal/mol) | Description |

|---|---|---|

| C–C Oxidative Addition | 25 | Dinuclear Ni activation |

| CO Insertion | 15 | Carbonylative rearrangement |

| Reductive Elimination | 10 | Product release |

Rhodium complexes with 2,5-norbornadiene ligands have emerged as highly effective catalysts for asymmetric hydrogenation reactions, demonstrating exceptional enantioselectivity and substrate scope. The coordination chemistry of rhodium with norbornadiene creates a unique electronic environment that facilitates stereoselective transformations through well-defined mechanistic pathways.

The most significant breakthrough in rhodium-catalyzed asymmetric hydrogenation of norbornadiene derivatives was achieved using ferrocenyl chiral ligands. Fan and co-workers developed a highly enantioselective hydroalkynylation reaction employing rhodium chloride trihydrate with the chiral ligand (R,S)-Cy2PF-PPh2. This catalytic system demonstrated remarkable performance with yields reaching up to 98% and enantiomeric excess values exceeding 99.9%. The broad substrate scope encompassed various substituted norbornadiene derivatives, highlighting the versatility of this approach.

The mechanism of asymmetric hydrogenation involves the formation of supramolecular rhodium complexes that exhibit unique hydrogen bonding interactions between the catalyst and substrate. Detailed nuclear magnetic resonance analysis combined with X-ray crystallography revealed that these hydrogen bonds play a crucial role in the early stages of the catalytic cycle. The formation of these specific interactions directs the stereochemical outcome of the reaction, leading to exceptional enantioselectivity.

Investigation of the catalytic mechanism using [Rh(norbornadiene)(diphenylphosphino)pentane]ClO4 revealed the strong influence of various anions on the hydrogenation process. Both sulfonates and halides were found to significantly enhance enantioselectivity when used at high hydrogen pressures (70 atmospheres) in nonpolar solvents. The mechanistic studies demonstrated that a dihydride pathway operates under these conditions, similar to the well-known Wilkinson catalyst mechanism.

The stereochemical control in rhodium-catalyzed hydrogenation of norbornadiene derivatives is governed by the unique coordination environment created by the chiral ligands. The major catalyst-substrate species formed in the reaction pool was identified as the most reactive toward hydrogen among various rhodium complexes. Low-temperature hydrogenation experiments showed direct transformation with over 98% enantiomeric excess, demonstrating the high stereoselectivity of these systems.

Advanced computational studies using density functional theory have provided insights into the origin of enantioselectivity in these reactions. The calculations revealed that the stereoinduction does not occur during the oxidative addition step but rather through subsequent ligand dissociation and isomerization processes. This understanding has enabled the rational design of more efficient catalytic systems.

The development of rhodium-norbornadiene complexes has also led to applications in the hydrogenation of challenging substrates such as 2,6-di-(1-phenylethenyl)-4-methylaniline. Double asymmetric hydrogenation strategies have been employed to achieve high stereoselectivity in the formation of multiple contiguous stereocenters. These reactions demonstrate the potential of rhodium-norbornadiene systems for complex molecule synthesis.

Iridium-Catalyzed Enantioselective Cycloaddition Reactions

Iridium complexes with 2,5-norbornadiene ligands have demonstrated exceptional capability in catalyzing enantioselective cycloaddition reactions, particularly in [2+2] and [2+2+2] processes. The unique electronic properties of iridium combined with the rigid bicyclic structure of norbornadiene create optimal conditions for achieving high stereoselectivity in these challenging transformations.

The development of iridium-catalyzed asymmetric [2+2] cycloadditions represents a significant advancement in synthetic methodology. Hu and co-workers conducted comprehensive studies on the substituent effects of norbornadiene derivatives in these reactions, revealing that heteroatoms such as oxygen and nitrogen in the bridge position consistently resulted in excellent enantioselectivity. Conversely, carbon atoms in the bridge position were found to decrease the enantioselective control, providing valuable insights into the structural requirements for optimal catalytic performance.

The first successful iridium-catalyzed asymmetric hydroalkynylation of nonpolar alkenes was achieved using norbornadiene derivatives as substrates. This groundbreaking work by Fan and co-workers demonstrated good to excellent enantioselectivity across a broad range of substrates. The catalytic system exhibited remarkable functional group tolerance, with substituents including amino, hydroxyl, bromine, fluorine, and trimethylsilyl groups remaining intact during the reaction. The use of 1,2-dichloroethane as solvent proved optimal for achieving high enantioselectivity.

Significant progress has been made in the asymmetric ring-opening of oxabenzonorbornadienes using iridium catalysts. Yang and co-workers developed an efficient protocol employing 2.5 mol% of [Ir(COD)Cl]2 combined with 5.0 mol% of (S)-para-tolyl-BINAP. This system afforded ring-opening products in high yields with moderate enantioselectivities. The mechanism was elucidated through X-ray crystallographic analysis, revealing the formation of trans-ring-opened products through a well-defined stereochemical pathway.

The ligand-controlled enantioselective [2+2] cycloaddition of oxabicyclic alkenes with terminal alkynes represents another major achievement in iridium catalysis. Fan and co-workers demonstrated that this transformation could form four stereocenters in a single step with excellent enantioselectivity ranging from 94% to 99% enantiomeric excess. The reaction proceeds through a well-defined mechanistic pathway involving initial coordination of the alkene to the iridium center, followed by selective cycloaddition with the terminal alkyne.

The development of chiral-at-metal iridium complexes has opened new possibilities for asymmetric catalysis. Meggers and co-workers introduced substitutionally labile yet configurationally stable chiral-at-metal octahedral iridium(III) complexes. These catalysts, which bear only achiral ligands, effectively catalyzed the enantioselective Friedel-Crafts addition of indoles to α,β-unsaturated 2-acyl imidazoles with high yields (75-99%) and excellent enantioselectivities (90-98% enantiomeric excess) at low catalyst loadings.

The mechanistic understanding of iridium-catalyzed asymmetric hydrogenation has been significantly advanced through the development of new catalytic systems. Burgess and co-workers noted that the future of iridium-catalyzed asymmetric hydrogenation lies in broadening the substrate scope, particularly for olefins with non-coordinating functionality. This has led to the development of specialized catalysts for substrates that are challenging for rhodium and ruthenium systems.

The application of iridium catalysts in asymmetric allylic substitution has also been extensively studied. Hartwig and co-workers developed complexes generated from iridium precursors and phosphoramidite ligands that catalyze allylic substitution with high enantioselectivity. These systems demonstrate the versatility of iridium-norbornadiene complexes in various asymmetric transformations.

Palladium-Mediated Cross-Coupling and Polymerization Initiator Systems

Palladium complexes incorporating 2,5-norbornadiene ligands have found extensive applications in cross-coupling reactions and as initiators for polymerization processes. The unique coordination properties of norbornadiene with palladium create highly active catalytic systems that enable efficient carbon-carbon bond formation and controlled polymerization reactions.

The development of palladium-catalyzed norbornene polymerization has been significantly advanced through the use of cationic palladium complexes with arsine and stibine ligands. Casares and co-workers demonstrated that these complexes are highly effective catalysts for norbornene polymerization, achieving activities in the range of 10^4 to 10^5 g mol^-1 h^-1. The resulting polymers exhibit high molecular weights up to 96.4 kg mol^-1 with narrow polydispersities as low as 1.39, indicating excellent control over the polymerization process.

The palladium/norbornene cooperative catalysis, commonly known as the Catellani reaction, represents a unique approach to construct polyfunctionalized arenes. This methodology allows for simultaneous functionalization of both ortho and ipso positions of aryl halides through a single catalytic process. The key feature of this system is the formation of arylnorbornyl palladacycles, which serve as crucial intermediates for subsequent electrophilic substitution reactions.

The insertion of norbornadiene into aryl-palladium bonds has been extensively studied, leading to the isolation of fluxional intramolecular η²-bound arene complexes. Catellani and co-workers characterized these complexes through X-ray crystallography and nuclear magnetic resonance spectroscopy, revealing their unique structural features. The bicyclic ring system straddles a trimetallic face, coordinating through one alkenic bond and an agostic carbon-hydrogen interaction.

Significant progress has been made in the polymerization of carboxylic ester functionalized norbornenes using allyl-palladium complexes bearing N-heterocyclic carbene ligands. Jung and co-workers developed catalytic systems that show high activity for the addition polymerization of norbornene derivatives containing ester functionalities. The catalytic activity was found to be highly dependent on the counteranion, reaction solvent, and temperature, with the system showing particular effectiveness for substrates with large portions of endo-isomers.

The difunctionalization of norbornenes through palladium-catalyzed arylation and alkynylation has been achieved using a Pd(OAc)2/PCy3HBF4 catalytic system. Shi and co-workers reported the first general method for the addition of aryl halides and alkynes to norbornenes, demonstrating excellent functional group tolerance. The combination of palladium acetate with tricyclohexylphosphine tetrafluoroborate proved optimal for promoting difunctionalization through carbon-halogen and carbon-hydrogen bond cleavage.

The development of palladium catalysts for norbornene polymerization has been extensively studied using nuclear magnetic resonance and calorimetric methods. Neutral trans-[Pd(C6F5)XL2] complexes (where X = Cl, Br) and cationic trans-[Pd(C6F5)L2(NCMe)]BF4 complexes have been investigated for their polymerization capabilities. While neutral complexes showed limited activity, producing only oligomers, cationic complexes with arsines and stibines demonstrated excellent performance for palladium-catalyzed norbornene polymerization.

The mechanistic understanding of palladium-catalyzed cross-coupling reactions has been advanced through studies of the stereochemical course of these transformations. Denmark and co-workers investigated the cross-coupling of enantioenriched allylic silanolate salts with aromatic bromides, revealing that the transmetalation event proceeds through a syn SE' mechanism. This mechanistic insight has important implications for the design of new catalytic systems.

The application of palladium catalysts in the copolymerization of norbornene with polar monomers has been achieved using complexes containing imidazolidin-2-imine and guanidine ligands. Li and co-workers developed catalytic systems that exhibit good polar group tolerance and produce high-molecular-weight copolymers with narrow polydispersities. These systems represent significant progress in the field of polar functionalized polyolefin synthesis.

Ruthenium Complexes in Tandem Cyclization/Isomerization Processes

Ruthenium complexes with 2,5-norbornadiene ligands have demonstrated remarkable capability in catalyzing tandem cyclization and isomerization reactions. These systems offer unique selectivity patterns and mechanistic pathways that distinguish them from other transition metal catalysts, enabling access to complex molecular architectures through single-step transformations.

The ruthenium-catalyzed competition between [2+2] and homo Diels-Alder [2+2+2] cycloadditions has been extensively studied using density functional theory calculations. Tam and co-workers investigated the cycloadditions of norbornadiene with disubstituted alkynes, revealing that alkynyl phosphonates preferentially form [2+2+2] cycloadducts while other functionalized alkynes afford [2+2] cycloadducts. The computational studies identified that the rate-determining step for [2+2] cycloaddition is the final reductive elimination, while the [2+2+2] cycloaddition is controlled by the initial oxidative cyclization.

The unusual dimerization of norbornadiene catalyzed by [Ru(cod)(cot)] represents a unique transformation in organometallic chemistry. Mitsudo and co-workers achieved the selective formation of pentacyclo[5.4.2¹,⁷.1³,⁶.0¹⁰,¹³.0¹²,¹⁴]tetradeca-4,8-diene in 85% yield with high selectivity. The structure of this complex polycyclic product was established through X-ray crystallographic analysis of its brominated derivative, revealing the formation of five five-membered rings through multiple carbon-carbon bond activation processes.

The ruthenium-catalyzed homo Diels-Alder reaction of internal alkynes with norbornadiene has been developed using RuCl2(PPh3)2(NBD) as the catalyst. Tenaglia and co-workers demonstrated that this system effectively forms 8,9-disubstituted deltacyclenes through a mechanism involving ligand dissociation, alkyne coordination, and subsequent oxidative coupling. The reaction proceeds through a ruthenacyclobutane intermediate, which undergoes alkyne migratory insertion and carbon-carbon reductive elimination to deliver the cycloadduct.

The development of ruthenium-catalyzed transfer hydrogenative cycloaddition represents a significant advancement in sustainable catalysis. Krische and co-workers reported the cycloaddition of norbornadiene with vicinal diols to form cycloalkyl-substituted deltacyclene diols with complete exo-diastereoselectivity. This transformation is particularly noteworthy as it operates under redox-independent conditions and can be conducted starting from diol, ketol, or 1,2-dione oxidation levels.

The isomerization of 7-oxanorbornadienes to naphthols has been achieved using [RuCl2(CO)3]2 as the catalyst. Yang and co-workers investigated various ruthenium catalysts and found that the dicarbonyl complex provided the highest yields in the isomerization reaction. The scope of this transformation includes both symmetrical and unsymmetrical 7-oxanorbornadienes, with moderate to excellent regioselectivities observed across different substrates.

The mechanistic understanding of ruthenium-catalyzed cycloadditions has been enhanced through computational studies. Two distinct pathways for [2+2+2] cycloaddition have been characterized: cationic and neutral mechanisms. The calculations revealed that Cp*RuCl(COD) energetically prefers the cationic pathway, with the oxidative cyclization step being rate-determining in both cases. This mechanistic insight provides a foundation for rational catalyst design and optimization.

The application of ruthenium catalysts in sequential isomerization and oxidation processes has been developed for the synthesis of unusual amino acids. Stoltz and co-workers demonstrated that Grubbs second-generation catalyst can be used for alkene isomerization and subsequently modified in situ for oxidative cleavage reactions. This sequential approach eliminates the need for additional ruthenium sources and enables efficient multi-step transformations.

The polymerization of 2,3-difunctionalized norbornadienes and their 7-oxa analogues has been achieved using [RuCl2(para-cymene)]2 in the presence of trimethylsilyldiazomethane. Delaude and co-workers developed ring-opening metathesis polymerization protocols that yield high-trans, highly tactic polymers. The influence of various experimental parameters including reaction time, temperature, solvent nature, and catalyst type was systematically investigated to optimize the polymerization process.

Physical Description

Liquid

XLogP3

Boiling Point

Flash Point

LogP

Melting Point

UNII

GHS Hazard Statements

H225 (94.74%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

16422-76-7

Wikipedia

Use Classification

General Manufacturing Information

Computer and electronic product manufacturing

Pharmaceutical and medicine manufacturing

Bicyclo[2.2.1]hepta-2,5-diene: ACTIVE